Mutagenic Potency: At Least 10-Fold Reduction vs. Parent Nitracrine in Salmonella Assay
In a comparative mutagenicity study using Salmonella typhimurium strains differing in DNA repair capacity (uvrB, recA, pKM101), 4-(dimethylamino)nitracrine (designated NMe₂) was classified as a Group B compound. Its toxicity and mutagenic potential were reduced by at least one order of magnitude relative to the Group A compounds nitracrine and its 4-Cl, 4-F, 4-Me, and 4-OMe derivatives . Unlike Group A compounds—where uvrB and recA deletions enhanced toxicity by 10–80-fold—Group B compounds showed lesser influence of these repair gene deletions, indicating a qualitative shift in the DNA damage mechanism away from cross-link formation .
| Evidence Dimension | Mutagenic potency and bacterial toxicity in S. typhimurium |
|---|---|
| Target Compound Data | Toxicity and mutagenicity reduced by ≥10-fold vs. nitracrine (quantitative fold-change provided as class-level threshold) |
| Comparator Or Baseline | Nitracrine (C-283): uvrB/recA deletion hypersensitivity factor of 10–80-fold; high mutagenic potency at hisD3052, hisG46, and hisC3076 loci |
| Quantified Difference | ≥10-fold reduction in toxicity and mutagenic potential (order-of-magnitude difference between Group A vs. Group B classification) |
| Conditions | Salmonella typhimurium strains TA98, TA100, TA1537, TA1538, and repair-deficient derivatives; aerobic conditions |
Why This Matters
For researchers studying hypoxia-selective cytotoxicity mechanisms, the reduced mutagenic liability of 4-(dimethylamino)nitracrine enables cleaner dissection of therapeutic vs. genotoxic pathways without the confounding high background mutagenicity of parent nitracrine.
- [1] Ferguson LR, Denny WA, Boritzki TJ. Mutagenic activity of nitracrine derivatives in Salmonella typhimurium: relationship to drug physicochemical parameters, and to bacterial uvrB and recA genes and plasmid pKM101. Mutat Res. 1989;223(1):13-22. doi:10.1016/0165-1218(89)90058-x View Source
